molecular formula C19H23N5O5 B2670330 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide CAS No. 899945-20-1

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2670330
CAS RN: 899945-20-1
M. Wt: 401.423
InChI Key: BHDYNTKEWUDGNF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazolo[3,4-d]pyrimidine core, with a tert-butyl group attached to one nitrogen atom, and a 3,4,5-trimethoxybenzamide group attached to the other .

Scientific Research Applications

Synthesis and Structural Analysis

The design and synthesis of novel compounds related to pyrazolo[3,4-d]pyrimidine have been explored extensively. Maftei et al. (2016) described the structural characterization and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives incorporating bioactive moieties such as pyrazole and pyrazolo[3,4-d]pyrimidine. Their study aimed at modifying the lipophilicity for improved transport through cell wall barriers, highlighting the significance of structural analysis in medicinal chemistry Maftei et al., 2016.

Antitumor and Anticancer Activity

The antitumor and anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives have been a focal point of research. Mulakayala et al. (2012) developed a methodology for synthesizing 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones, evaluating their anti-proliferative properties in vitro against cancer cell lines. The study indicates the potential application of these compounds in medicinal chemistry, particularly as anticancer agents Mulakayala et al., 2012.

Adenosine Receptor Affinity

Another aspect of the research on pyrazolo[3,4-d]pyrimidine derivatives involves their affinity to adenosine receptors. Harden et al. (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, examining their A1 adenosine receptor affinity. This study underscores the therapeutic potential of these compounds, potentially leading to the development of new drugs targeting adenosine receptors Harden et al., 1991.

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5/c1-19(2,3)24-16-12(9-21-24)18(26)23(10-20-16)22-17(25)11-7-13(27-4)15(29-6)14(8-11)28-5/h7-10H,1-6H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDYNTKEWUDGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide

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